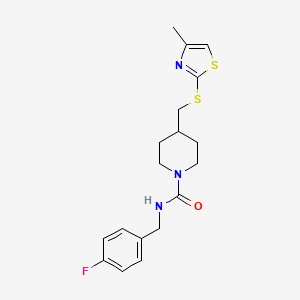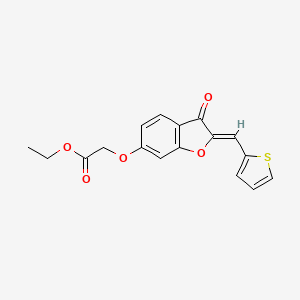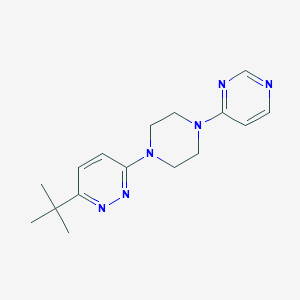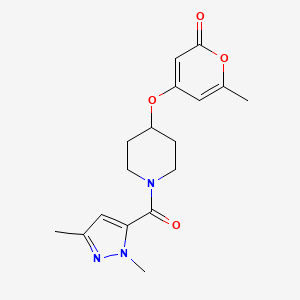![molecular formula C11H13N3O B2600089 N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide CAS No. 2411237-13-1](/img/structure/B2600089.png)
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide, also known as MIBC, is a chemical compound that has been used in scientific research for various purposes. MIBC is a cyclopropyl derivative of but-2-ynamide and has been found to have a range of biochemical and physiological effects.
作用機序
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide acts as a modulator of various ion channels in the nervous system, including the GABA receptor, voltage-gated sodium channels, and TRPV1 channels. This compound has been found to increase the activity of GABA receptors, which leads to anxiolytic and anticonvulsant effects. This compound has also been found to inhibit voltage-gated sodium channels, which can reduce pain and prevent seizures. Additionally, this compound has been found to modulate TRPV1 channels, which can reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been found to have sedative effects, which can be useful in the treatment of anxiety and insomnia.
実験室実験の利点と制限
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has several advantages for lab experiments, including its high potency and selectivity for ion channels in the nervous system. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide, including further studies on its mechanism of action, its potential use in the treatment of pain, anxiety, and epilepsy, and its potential use as a tool for studying ion channels in the nervous system. Additionally, future research could focus on developing new derivatives of this compound with improved solubility and reduced toxicity.
In conclusion, this compound is a chemical compound that has been used in scientific research for various purposes, including as a ligand for the GABA receptor, as an inhibitor of voltage-gated sodium channels, and as a modulator of TRPV1 channels. This compound has a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, analgesic, and anti-inflammatory effects. While this compound has several advantages for lab experiments, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Future research on this compound could focus on further understanding its mechanism of action, its potential use in the treatment of various conditions, and the development of new derivatives with improved properties.
合成法
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide can be synthesized through a multistep reaction involving the reaction of 3-methylimidazole with cyclopropyl bromide, followed by the reaction of the resulting product with but-2-ynoic acid. The final product is purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been used in scientific research for various purposes, including as a ligand for the gamma-aminobutyric acid (GABA) receptor, as an inhibitor of voltage-gated sodium channels, and as a modulator of the transient receptor potential vanilloid 1 (TRPV1) channel. This compound has also been studied for its potential use in the treatment of pain, anxiety, and epilepsy.
特性
IUPAC Name |
N-[1-(3-methylimidazol-4-yl)cyclopropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-4-10(15)13-11(5-6-11)9-7-12-8-14(9)2/h7-8H,5-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJPYNMCGYZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=CN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2600012.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-(4-methylphenyl)sulfanylpyridine-3-carbohydrazide](/img/structure/B2600015.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2600020.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2600021.png)

![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2600024.png)
![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)
![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate](/img/structure/B2600028.png)
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B2600029.png)
